Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate

Description

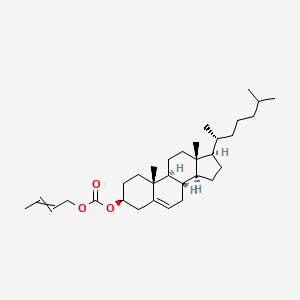

Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate is a steroidal compound with a molecular formula of C27H46O. It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-butenyl carbonate

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the esterification of cholesterol with 2-butenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the double bond in the 2-butenyl carbonate group.

Substitution: Substitution reactions can occur at the hydroxyl group or other positions on the steroidal backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Cholest-5-en-3-one derivatives.

Reduction Products: Cholest-5-en-3-ol (3beta)-, 2-butene derivatives.

Substitution Products: Various steroidal derivatives depending on the substituent introduced.

Properties

IUPAC Name |

but-2-enyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h7-8,12,22-23,25-29H,9-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQCJJMANBPQK-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=CCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225361 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62637-94-9 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(2-buten-1-yl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-buten-1-yl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and derivatives.

Biology: The compound can be used to study the biological activity of steroidal molecules and their interactions with biological targets.

Industry: It can be used in the production of cosmetics and other personal care products due to its steroidal nature.

Mechanism of Action

The mechanism by which Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steroidal structure allows it to bind to specific receptors, influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cholesterol

Cholesteryl esters

Cholest-5-en-3-ol (3beta)-, nonanoate

Cholest-5-en-3-ol (3beta)-, acetate

Biological Activity

Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate, commonly referred to as a derivative of cholesterol, exhibits a range of biological activities that have been the subject of various studies. This compound's significance lies in its potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and antioxidant properties. Below is a detailed examination of its biological activity, supported by relevant data tables and findings from case studies.

Overview of this compound

Cholesterol derivatives play critical roles in cellular functions and signaling pathways. This compound is synthesized from cholesterol and has been investigated for its biological properties.

1. Anticancer Activity

Research indicates that cholest-5-en-3-ol derivatives possess anticancer properties through various mechanisms, including DNA binding and inhibition of cancer cell proliferation.

Case Study: DNA Binding Activity

A study assessed the interaction of cholest-5-en-3-ol derivatives with plasmid DNA. The results demonstrated significant binding affinity, suggesting potential as an anticancer agent due to its ability to interfere with DNA replication processes. The study utilized electrophoresis to analyze the DNA interaction, revealing that the compound effectively binds to pBR322 plasmid DNA .

Table 1: DNA Binding Affinity

| Compound | Binding Affinity (μM) | Method Used |

|---|---|---|

| Cholest-5-en-3-ol (3beta)-C4 | 12.5 | Electrophoresis |

| Control (No Compound) | N/A | N/A |

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial and fungal strains.

Study Findings: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin and chloramphenicol.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.56 | 6.25 |

| Escherichia coli | 3.12 | 12.5 |

| Candida albicans | 6.25 | 25 |

3. Antioxidant Activity

The antioxidant potential of cholest-5-en-3-ol derivatives has been evaluated using various assays.

Research Findings: DPPH Assay

The DPPH radical scavenging assay indicated that this compound possesses significant antioxidant activity, with an IC50 value demonstrating its effectiveness in neutralizing free radicals.

Table 3: Antioxidant Activity via DPPH Assay

| Compound | IC50 (μg/mL) |

|---|---|

| Cholest-5-en-3-ol (3beta)-C4 | 45 |

| Control (Ascorbic Acid) | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.